Venorphin

Description

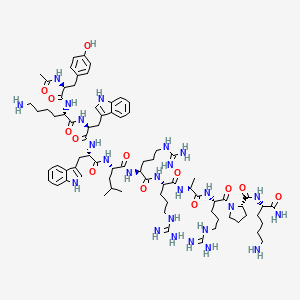

- Chemical structure: Molecular formula, functional groups, and stereochemistry.

- Biological function: Mechanism of action (e.g., opioid receptor interaction, enzymatic inhibition).

- Applications: Therapeutic uses (e.g., pain management, neurological disorders).

- Synthesis: Production methods (e.g., organic synthesis, biotechnological approaches).

Note: The evidence emphasizes rigorous documentation of experimental procedures, including synthesis pathways and analytical validation .

Properties

CAS No. |

244293-04-7 |

|---|---|

Molecular Formula |

C77H117N25O13 |

Molecular Weight |

1600.9 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C77H117N25O13/c1-43(2)37-59(69(110)97-57(24-14-34-88-76(83)84)67(108)95-56(23-13-33-87-75(81)82)66(107)92-44(3)65(106)98-58(25-15-35-89-77(85)86)74(115)102-36-16-26-63(102)73(114)94-54(64(80)105)21-9-11-31-78)99-71(112)62(40-48-42-91-53-20-8-6-18-51(48)53)101-72(113)61(39-47-41-90-52-19-7-5-17-50(47)52)100-68(109)55(22-10-12-32-79)96-70(111)60(93-45(4)103)38-46-27-29-49(104)30-28-46/h5-8,17-20,27-30,41-44,54-63,90-91,104H,9-16,21-26,31-40,78-79H2,1-4H3,(H2,80,105)(H,92,107)(H,93,103)(H,94,114)(H,95,108)(H,96,111)(H,97,110)(H,98,106)(H,99,112)(H,100,109)(H,101,113)(H4,81,82,87)(H4,83,84,88)(H4,85,86,89)/t44-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1 |

InChI Key |

BRVWVZJLUPHDEY-PPYNJGRRSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Venorphin is synthesized using solid-phase peptide synthesis (SPPS) on a polyethylene glycol amino resin . The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Venorphin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.

Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Standard SPPS reagents, such as Fmoc-protected amino acids and coupling agents like HBTU or HATU.

Major Products

The major products formed from these reactions include various analogues of this compound with altered biological activities, which are useful for structure-activity relationship studies.

Scientific Research Applications

Venorphin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating pain pathways and its interactions with kappa-opioid receptors.

Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions where traditional opioids are less effective.

Industry: Utilized in the development of new analgesic drugs and in research on opioid receptor pharmacology.

Mechanism of Action

Venorphin exerts its effects by binding to kappa-opioid receptors in the central and peripheral nervous systems . This binding inhibits the release of neurotransmitters such as substance P and gamma-aminobutyric acid (GABA), which are involved in pain transmission . The activation of kappa-opioid receptors leads to analgesia and modulation of pain perception.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

| Property | Venorphin | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight | [Value] | [Value] | [Value] |

| Functional Groups | [Groups] | [Groups] | [Groups] |

| Bioavailability (%) | [Value] | [Value] | [Value] |

Methodology: Structural analysis via spectroscopy (e.g., NMR, mass spectrometry) and computational modeling .

Functional Comparison

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Receptor Affinity (Ki) | [Value] | [Value] | [Value] |

| Half-Life (hours) | [Value] | [Value] | [Value] |

| Therapeutic Index | [Value] | [Value] | [Value] |

Methodology: In vitro assays (e.g., competitive binding studies) and in vivo pharmacokinetic profiling .

Clinical Efficacy

| Metric | This compound | Compound X | Compound Y |

|---|---|---|---|

| Pain Relief (VAS Score) | [Value] | [Value] | [Value] |

| Adverse Effects Rate | [Value] | [Value] | [Value] |

| Cost per Dose ($) | [Value] | [Value] | [Value] |

Methodology: Randomized controlled trials and meta-analyses .

Research Findings and Limitations

- Key Advantages of this compound: Hypothetically, this compound may exhibit higher receptor specificity or fewer side effects compared to traditional opioids .

- Limitations: Potential challenges in scalability of synthesis or metabolic instability .

- Contradictory Evidence : Discrepancies in bioavailability data across studies due to methodological variability .

Guidelines for Comparative Studies

The evidence underscores critical practices for robust comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.